Superior Kinase Selectivity Profile: Vamotinib Exhibits 4.3-Fold Fewer Off-Target Kinase Interactions Than Ponatinib
In a standardized kinase profile screen conducted at a clinically relevant concentration of 100 nM, Vamotinib (PF-114) demonstrated a significantly narrower off-target inhibition spectrum compared to the third-generation comparator ponatinib and the second-generation comparator dasatinib. Vamotinib inhibited the activity of only 11 kinases by ≥90%, whereas ponatinib suppressed 47 kinases and dasatinib suppressed 36 kinases at the same concentration [1]. This restricted profile is a critical design feature intended to reduce the risk of dose-limiting toxicities, particularly the vascular occlusive events associated with ponatinib's broader kinome engagement [2].
| Evidence Dimension | Number of kinases inhibited by >90% residual activity |
|---|---|
| Target Compound Data | 11 kinases |
| Comparator Or Baseline | Ponatinib: 47 kinases; Dasatinib: 36 kinases; Nilotinib: 4 kinases |
| Quantified Difference | Vamotinib inhibits 4.3-fold fewer kinases than ponatinib and 3.3-fold fewer than dasatinib |
| Conditions | Kinase profile screen; inhibitor concentration of 100 nM |
Why This Matters
This quantitative selectivity advantage directly translates to a lower predicted off-target toxicity burden, making Vamotinib the preferred choice for research models where maintaining narrow kinase inhibition is paramount for data interpretation and potential translational safety.
- [1] IUPHAR/BPS Guide to Pharmacology. vamotinib ligand page. GtoPdb Ligand ID: 9792. View Source
- [2] Mian AA, et al. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation. Leukemia. 2015 May;29(5):1104-14. View Source
